molecular formula C9H9FO B3059519 1-Ethenyl-3-fluoro-2-methoxybenzene CAS No. 499235-07-3

1-Ethenyl-3-fluoro-2-methoxybenzene

Cat. No.: B3059519
CAS No.: 499235-07-3
M. Wt: 152.16 g/mol
InChI Key: BEMWYAVYDXQAMF-UHFFFAOYSA-N
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Description

1-Ethenyl-3-fluoro-2-methoxybenzene is an organic compound with the molecular formula C9H9FO It is a derivative of benzene, characterized by the presence of an ethenyl group, a fluorine atom, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethenyl-3-fluoro-2-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions.

Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes. These processes often start with benzene as the base compound, followed by sequential reactions to introduce the desired substituents. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Ethenyl-3-fluoro-2-methoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives .

Scientific Research Applications

1-Ethenyl-3-fluoro-2-methoxybenzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-ethenyl-3-fluoro-2-methoxybenzene exerts its effects involves interactions with various molecular targets and pathways. The ethenyl group can participate in conjugation with the benzene ring, affecting the compound’s electronic properties. The fluorine and methoxy groups can influence the compound’s reactivity and interactions with other molecules. These interactions can lead to various chemical and biological effects, depending on the specific context .

Comparison with Similar Compounds

Uniqueness: 1-Ethenyl-3-fluoro-2-methoxybenzene is unique due to the specific combination of substituents on the benzene ring. The presence of the ethenyl, fluorine, and methoxy groups imparts distinct chemical properties, such as reactivity and stability, which can be leveraged in various applications .

Properties

IUPAC Name

1-ethenyl-3-fluoro-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c1-3-7-5-4-6-8(10)9(7)11-2/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMWYAVYDXQAMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1F)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60629135
Record name 1-Ethenyl-3-fluoro-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499235-07-3
Record name 1-Ethenyl-3-fluoro-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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